PHOSPHORIC-32P ACID,DISODIUM SALT (8CI,9CI)

Cat. No. B1217616

Key on ui cas rn:

7635-46-3

M. Wt: 142.959 g/mol

InChI Key: BNIILDVGGAEEIG-JCIGTKTHSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US07811076B2

Procedure details

Disodium hydrogenphosphate (secondary sodium phosphate), Na2HPO4, is a colorless, water-soluble crystalline salt. It exists anyhdrously and with 2 mol (density 2.066 gcm−3, water lost at 95°), 7 mol (density 1.68 gcm−3, melting point 48° with loss of 5 H2O), and 12 mol of water (density 1.52 gcm−3, melting point 35° with loss of 5 H2O); it becomes anhydrous at 100° and when more strongly heated transitions into the diphosphate Na4P2O7. Disodium hydrogenphosphate is produced by the neutralization of phosphoric acid with a soda solution using phenolphthalein as indicator. Dipotassium hydrogenphosphate (secondary or dibasic potassium phosphate), K2HPO4, is an amorphous white salt that is easily soluble in water.

Name

Disodium hydrogenphosphate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Na2HPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

diphosphate Na4P2O7

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Disodium hydrogenphosphate

Name

phosphoric acid

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Na+:6].[Na+]>O>[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Na+:6].[Na+:6].[P:1](=[O:2])([OH:5])([OH:4])[OH:3] |f:0.1.2,4.5.6|

|

Inputs

Step One

|

Name

|

Disodium hydrogenphosphate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

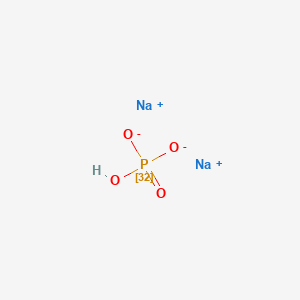

P(=O)(O)([O-])[O-].[Na+].[Na+]

|

Step Two

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

diphosphate Na4P2O7

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

becomes anhydrous at 100°

|

Outcomes

Product

|

Name

|

Disodium hydrogenphosphate

|

|

Type

|

product

|

|

Smiles

|

P(=O)(O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

phosphoric acid

|

|

Type

|

product

|

|

Smiles

|

P(O)(O)(O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07811076B2

Procedure details

Disodium hydrogenphosphate (secondary sodium phosphate), Na2HPO4, is a colorless, water-soluble crystalline salt. It exists anyhdrously and with 2 mol (density 2.066 gcm−3, water lost at 95°), 7 mol (density 1.68 gcm−3, melting point 48° with loss of 5 H2O), and 12 mol of water (density 1.52 gcm−3, melting point 35° with loss of 5 H2O); it becomes anhydrous at 100° and when more strongly heated transitions into the diphosphate Na4P2O7. Disodium hydrogenphosphate is produced by the neutralization of phosphoric acid with a soda solution using phenolphthalein as indicator. Dipotassium hydrogenphosphate (secondary or dibasic potassium phosphate), K2HPO4, is an amorphous white salt that is easily soluble in water.

Name

Disodium hydrogenphosphate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Na2HPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

diphosphate Na4P2O7

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Disodium hydrogenphosphate

Name

phosphoric acid

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Na+:6].[Na+]>O>[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Na+:6].[Na+:6].[P:1](=[O:2])([OH:5])([OH:4])[OH:3] |f:0.1.2,4.5.6|

|

Inputs

Step One

|

Name

|

Disodium hydrogenphosphate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)([O-])[O-].[Na+].[Na+]

|

Step Two

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

diphosphate Na4P2O7

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

becomes anhydrous at 100°

|

Outcomes

Product

|

Name

|

Disodium hydrogenphosphate

|

|

Type

|

product

|

|

Smiles

|

P(=O)(O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

phosphoric acid

|

|

Type

|

product

|

|

Smiles

|

P(O)(O)(O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |